An In-depth Technical Guide to the Core Properties of 4-Fluorohippuric Acid
An In-depth Technical Guide to the Core Properties of 4-Fluorohippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorohippuric acid, also known as N-(4-fluorobenzoyl)glycine, is an N-acylglycine and a notable metabolite of the centrally acting, non-opioid analgesic drug, flupirtine (B1215404).[1][2][3] While its parent compound has been of significant clinical interest, 4-fluorohippuric acid is primarily recognized as a biologically inactive metabolite. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical methods, and metabolic fate of 4-Fluorohippuric acid, tailored for professionals in research and drug development.
Physicochemical Properties
Table 1: Physicochemical Properties of 4-Fluorohippuric Acid and Related Compounds
| Property | 4-Fluorohippuric Acid | Hippuric Acid (Analog) | 4-Aminohippuric Acid (Analog) | 4-Hydroxyhippuric Acid (Analog) |
| Molecular Formula | C₉H₈FNO₃[4] | C₉H₉NO₃ | C₉H₁₀N₂O₃ | C₉H₉NO₄ |
| Molecular Weight | 197.16 g/mol [5] | 179.17 g/mol [6] | 194.19 g/mol | 195.17 g/mol [7] |
| Melting Point | Data not available | 187-191 °C[6] | 199-200 °C (decomposes)[8] | Data not available |
| Boiling Point | Data not available | 311.69 °C (estimated)[6] | 330.62 °C (estimated)[8] | Data not available |
| Water Solubility | Data not available | Soluble in hot water, slightly soluble in cold water[6] | Insoluble[8] | 2.63 g/L (predicted) |
| pKa | Data not available | ~3.6 | 3.83[8] | 3.24 (strongest acidic, predicted) |
| Appearance | Data not available | Colorless crystals[6] | Off-white to grayish crystalline powder[8] | Solid[7] |
Synthesis and Metabolism
Chemical Synthesis
The synthesis of 4-Fluorohippuric acid can be achieved through the Schotten-Baumann reaction, a common method for the N-acylation of amino acids. This involves the reaction of glycine (B1666218) with 4-fluorobenzoyl chloride in an alkaline medium.[9]
Experimental Protocol: Synthesis of 4-Fluorohippuric Acid
-
Preparation of Glycine Solution: Dissolve glycine (1 equivalent) in a 1 M sodium hydroxide (B78521) solution. Cool the solution to approximately 10-15°C using an ice bath.
-
Acylation: While vigorously stirring the cooled glycine solution, add 4-fluorobenzoyl chloride (1 equivalent) portion-wise over 30 minutes, ensuring the temperature remains below 15°C.
-
Reaction Completion: Continue stirring the mixture for an additional hour at room temperature.
-
Precipitation: Acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid. A white precipitate of 4-Fluorohippuric acid will form.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain the purified product.
Metabolic Pathway
4-Fluorohippuric acid is a major metabolite of flupirtine.[1][3] The metabolic pathway involves the oxidative degradation of flupirtine. Peroxidase enzymes are implicated in this metabolic conversion.[3] The resulting 4-fluorobenzylamine (B26447) moiety is further metabolized to 4-fluorobenzoic acid, which is then conjugated with glycine to form 4-Fluorohippuric acid.
Analytical Methodology
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques for the quantification of hippuric acid and its derivatives in biological matrices.
HPLC Analysis
Experimental Protocol: HPLC Analysis of 4-Fluorohippuric Acid
This protocol is adapted from methods used for hippuric acid analysis.[10][11][12]
-
Sample Preparation: Acidify urine samples and extract with an organic solvent such as ethyl acetate (B1210297) or use solid-phase extraction (SPE) for cleanup. Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a mixture of 12.5% (v/v) acetonitrile in water with the pH adjusted to 3.0 with glacial acetic acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 230 nm.
-
-
Quantification: Use an external standard calibration curve prepared with known concentrations of 4-Fluorohippuric acid.
GC-MS Analysis
For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.[13][14]
Experimental Protocol: GC-MS Analysis of 4-Fluorohippuric Acid
-
Sample Preparation and Derivatization: Following extraction as described for HPLC, the dried residue is derivatized. A common method is silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or methylation (e.g., with diazomethane (B1218177) or methanolic HCl).[13]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).[15]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.[15]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Spectral Data
Specific experimental spectral data for 4-Fluorohippuric acid is not widely published. The following table provides predicted and analogous spectral information.
Table 2: Spectral Data
| Spectrum | Data |
| ¹H NMR | Predicted shifts would be similar to hippuric acid[16] with additional splitting and shifts in the aromatic region due to the fluorine atom. Aromatic protons would appear as two doublets of doublets. The methylene (B1212753) protons would be a doublet, and the amide proton a triplet. |
| ¹³C NMR | Expected peaks would include those for the carbonyl carbons (amide and carboxylic acid), the methylene carbon, and the aromatic carbons. The carbon attached to the fluorine would show a large C-F coupling constant. |
| IR Spectroscopy | Expected characteristic peaks would include: N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹), N-H bend (amide II, ~1550 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), and C-F stretch (~1200-1100 cm⁻¹). |
| Mass Spectrometry (EI) | The mass spectrum would be expected to show a molecular ion peak at m/z 197. Key fragments would likely include the loss of the glycine moiety and fragments corresponding to the 4-fluorobenzoyl cation (m/z 123). |
Biological Activity and Toxicology
4-Fluorohippuric acid is generally considered to be a biologically inactive metabolite of flupirtine. Studies on the biological activities of N-acylglycines have shown a range of effects, from anti-inflammatory and analgesic properties to roles in cellular signaling.[17][18] However, these activities are highly dependent on the nature of the acyl group, and there is currently no evidence to suggest that 4-Fluorohippuric acid possesses significant biological activity.
The toxicology of 4-Fluorohippuric acid has not been extensively studied. However, the toxicology of fluorinated aromatic compounds can vary widely.[19] While some are less toxic than their non-fluorinated counterparts, others can have increased toxicity.[19] Given that 4-Fluorohippuric acid is a metabolite of a clinically used drug, it is presumed to have a low toxicity profile at therapeutic doses of the parent compound. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[20]
Conclusion
4-Fluorohippuric acid is a key metabolite in the disposition of flupirtine. While it is considered biologically inactive, a thorough understanding of its basic properties is essential for researchers in drug metabolism and pharmacokinetics. This guide has provided a summary of its known and inferred physicochemical properties, along with detailed protocols for its synthesis and analysis. The provided workflows and diagrams offer a clear visual representation of these processes, aiding in their practical application in a laboratory setting. Further research to experimentally determine the specific physical properties and spectral data of 4-Fluorohippuric acid would be a valuable contribution to the field.
References
- 1. Investigation of the in vitro metabolism of the analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flupirtine - Wikipedia [en.wikipedia.org]
- 3. Bioequivalence study of two formulations of flupirtine maleate capsules in healthy male Chinese volunteers under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluorohippuric acid | C9H8FNO3 | CID 699341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hippuric acid CAS#: 495-69-2 [m.chemicalbook.com]
- 7. 4-Hydroxyhippuric acid | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Hippuric acid(495-69-2) 1H NMR spectrum [chemicalbook.com]
- 17. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avantiresearch.com [avantiresearch.com]
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- 20. sdfine.com [sdfine.com]
